(Cyclohexyl)methylzinc bromide

Beschreibung

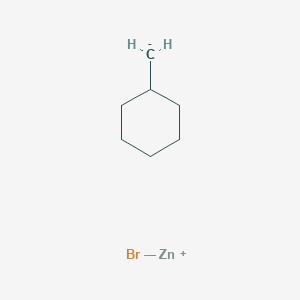

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);methanidylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCALMUTSZRVSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCCC1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl Methylzinc Bromide

Direct Oxidative Addition of Zinc to Organic Halides

C₆H₁₁CH₂Br + Zn → C₆H₁₁CH₂ZnBr

Activation of Zinc Metal for Oxidative Addition

Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which can impede its reaction with organic halides. Consequently, an activation step is crucial to expose a fresh, reactive metal surface. Several methods are commonly employed for this purpose:

Chemical Activators: A common and effective method involves treating the zinc powder with activating agents. For instance, a combination of 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) (TMSCl) is frequently used to etch the metal surface and remove the oxide layer. Another simple yet effective activator is iodine (I₂), which can be used in catalytic amounts (1-5 mol%). The iodine serves to activate the zinc surface and can also facilitate the conversion of the alkyl bromide to a more reactive alkyl iodide in situ.

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, can be prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This method produces a finely divided, highly active zinc powder that readily reacts with a wide range of organic halides, including primary alkyl bromides, under mild conditions.

Influence of Reaction Conditions on Organozinc Formation

The success of the direct oxidative addition is significantly influenced by the choice of solvent and the presence of specific additives.

Solvent Effects: The choice of solvent plays a critical role in the formation of organozinc reagents. Polar aprotic solvents are generally preferred as they can enhance the rate of the zinc insertion reaction. Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to solvate the resulting organozinc halide. Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have also been shown to be effective, particularly for less reactive alkyl bromides, often allowing the reaction to proceed at elevated temperatures (e.g., 80 °C). riekemetals.com

Role of Lithium Chloride (LiCl): The addition of lithium chloride has been demonstrated to have a profound accelerating effect on the formation of organozinc reagents in THF. chemicalbook.com The presence of LiCl is believed to prevent the newly formed organozinc species from remaining on the metal surface by forming a soluble "ate" complex (RZnX·LiCl). This keeps the zinc surface active and available for further reaction, leading to higher yields and faster reaction times. chemicalbook.com

The following table summarizes the impact of various activators and additives on the direct synthesis of alkylzinc bromides.

| Activator/Additive | Solvent | Typical Temperature | Key Advantages |

| I₂ (catalytic) | DMA/DMF | 80 °C | Simple, effective for unactivated bromides. riekemetals.com |

| 1,2-Dibromoethane/TMSCl | THF | Room Temp. to Reflux | Common and reliable activation method. |

| LiCl | THF | Room Temp. to 50 °C | Accelerates reaction, improves yields, solubilizes product. chemicalbook.com |

| Rieke® Zinc | THF | Room Temp. | High reactivity, mild conditions, good for primary bromides. |

Preparation from (Cyclohexyl)methyl Bromide via Rieke Zinc Methodology

The use of Rieke® Zinc offers a highly efficient method for the synthesis of (Cyclohexyl)methylzinc bromide from its corresponding bromide precursor. As a primary alkyl bromide, (cyclohexyl)methyl bromide is expected to react readily with this activated form of zinc.

The general procedure involves the in situ preparation of Rieke® Zinc by reducing anhydrous zinc chloride with lithium metal in the presence of a catalytic amount of naphthalene (B1677914) in dry THF. The resulting black slurry of highly active zinc is then treated with (cyclohexyl)methyl bromide. For most primary alkyl bromides, the reaction proceeds smoothly at room temperature and is typically complete within 3-4 hours, although gentle refluxing can shorten the reaction time. orgsyn.org An excess of Rieke® Zinc (typically 1.05-1.2 equivalents) is used to ensure complete conversion of the alkyl halide. orgsyn.org

Transmetalation Strategies for this compound Synthesis

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic precursor with a zinc salt. This approach is particularly useful when the precursor organometallic is readily available or when direct zinc insertion is problematic.

Lithium-Zinc Exchange Protocols

Organolithium reagents can be converted to their corresponding organozinc compounds by reaction with a zinc(II) halide, such as zinc bromide (ZnBr₂). This lithium-zinc exchange is a rapid and generally high-yielding reaction.

The first step in this sequence would be the preparation of (cyclohexyl)methyllithium. This can be achieved through the reaction of (cyclohexyl)methyl bromide with lithium metal. The resulting organolithium species is then treated with a solution of anhydrous zinc bromide in a suitable solvent, typically THF, at low temperatures (e.g., -78 °C to 0 °C) to afford this compound.

C₆H₁₁CH₂Li + ZnBr₂ → C₆H₁₁CH₂ZnBr + LiBr

This method benefits from the high reactivity of the organolithium intermediate, but this same reactivity can limit the tolerance of certain functional groups in the starting material.

Grignard Reagent-Based Transmetalation to Zinc

A more common and functionally tolerant transmetalation route involves the use of a Grignard reagent. The corresponding Grignard reagent, (cyclohexyl)methylmagnesium bromide, is first prepared by the reaction of (cyclohexyl)methyl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether.

C₆H₁₁CH₂Br + Mg → C₆H₁₁CH₂MgBr

The subsequent transmetalation is achieved by adding a solution of anhydrous zinc bromide to the pre-formed Grignard reagent. This exchange reaction is typically fast and efficient, yielding the desired organozinc compound and magnesium dibromide.

C₆H₁₁CH₂MgBr + ZnBr₂ → C₆H₁₁CH₂ZnBr + MgBr₂

This approach is often preferred over the lithium-zinc exchange due to the greater functional group compatibility of Grignard reagents compared to their organolithium counterparts. The presence of lithium chloride can also facilitate this transmetalation process.

The following table outlines the key features of the transmetalation strategies.

| Transmetalation Route | Precursor | Zinc Source | Typical Solvent | Key Features |

| Lithium-Zinc Exchange | (Cyclohexyl)methyllithium | ZnBr₂ | THF | Very rapid reaction; precursor is highly reactive. |

| Grignard-Zinc Exchange | (Cyclohexyl)methylmagnesium bromide | ZnBr₂ | THF/Diethyl Ether | Good functional group tolerance; common and reliable. |

Catalytic Approaches for Zinc Insertion

Direct insertion of metallic zinc into the carbon-bromine bond of (bromomethyl)cyclohexane (B57075) is a primary method for synthesizing this compound. This process can be sluggish and often requires activation of the zinc. wikipedia.org To overcome these limitations and expand the scope and efficiency of the synthesis, transition metal catalysis has been investigated. organic-chemistry.org

Nickel-Catalyzed Zincation of Organic Electrophiles

Nickel catalysts have proven effective in promoting the formation of organozinc reagents from organic halides, including primary alkyl bromides. These reactions, often part of a Negishi cross-coupling sequence, facilitate the oxidative addition of the organic halide to a low-valent nickel species, followed by transmetalation with zinc metal to generate the organozinc reagent and regenerate the nickel catalyst.

Research has established optimal conditions for general nickel-catalyzed Negishi cross-coupling reactions of alkyl zinc halides with various electrophiles. nih.govresearchgate.net These conditions often involve low catalyst loading and are tolerant of a wide array of functional groups, allowing reactions to proceed smoothly at room temperature. nih.govresearchgate.net The use of specific ligands can prevent common side reactions such as β-hydride elimination and isomerization, which are particularly problematic with secondary alkylzinc reagents but less so for primary ones like this compound. acs.org

Table 1: Conditions for Nickel-Catalyzed Cross-Coupling of Alkylzinc Halides

| Catalyst System | Substrates | Key Features |

|---|---|---|

| NiCl₂(dppp) / Zn | Alkyl bromides & Aryl halides | Effective for C(sp²)-C(sp³) bond formation. |

| Ni(acac)₂ / Ligands | Secondary alkylzinc halides & Aryl iodides | Overcomes isomerization and β-hydride elimination. acs.org |

| Pd/CPhos | Secondary alkylzinc halides & Aryl bromides/chlorides | Promotes reductive elimination over β-hydride elimination. acs.org |

Other Transition Metal-Promoted Routes to Organozinc Bromides

Besides nickel, other transition metals, particularly cobalt, have emerged as cost-effective and less toxic alternatives for promoting the synthesis and reaction of organozinc reagents. organic-chemistry.org Cobalt salts, such as cobalt(II) bromide (CoBr₂) and cobalt(II) chloride (CoCl₂), can catalyze the formation of alkylzinc reagents and their subsequent cross-coupling reactions. organic-chemistry.orgnih.gov

Cobalt-catalyzed systems have demonstrated high functional group tolerance, enabling the coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.govnih.gov For example, a combination of CoCl₂ and 2,2'-bipyridine (B1663995) ligands facilitates these cross-couplings effectively. nih.gov Mechanistic studies suggest that these reactions may involve the formation of an organocobalt intermediate through transmetalation from the organozinc compound. organic-chemistry.org The scalability and efficiency of these methods make them attractive for larger-scale synthetic applications. organic-chemistry.org

Regioselectivity and Chemoselectivity in this compound Formation

The formation of this compound from (bromomethyl)cyclohexane presents a straightforward case for regioselectivity. As a primary alkyl bromide, the carbon-bromine bond is the only reactive site for the direct insertion of zinc. Therefore, the zinc atom selectively inserts between the cyclohexylmethyl group and the bromide, yielding the desired product without isomeric impurities.

The more critical aspect is chemoselectivity, which refers to the ability of zinc to react with the C-Br bond in the presence of other potentially reactive functional groups on the cyclohexane (B81311) ring. The direct insertion of zinc into organic halides is a highly chemoselective process. organic-chemistry.org This selectivity allows for the preparation of organozinc reagents bearing sensitive functional groups that would not be tolerated by more reactive organometallic reagents. organic-chemistry.org

The use of activated zinc, such as Rieke zinc or zinc activated by agents like iodine or lithium chloride, enhances reaction rates while preserving high chemoselectivity. organic-chemistry.orgbeilstein-journals.org

Lithium Chloride (LiCl): The presence of LiCl in the reaction medium significantly accelerates the insertion of zinc into alkyl bromides, allowing the reaction to proceed at room temperature. organic-chemistry.orgbeilstein-journals.org It is believed to work by breaking down the passivating layer on the zinc surface and solubilizing the newly formed organozinc species. organic-chemistry.orgnih.gov

Iodine (I₂): A catalytic amount of iodine can activate zinc metal, facilitating the efficient preparation of alkylzinc bromides in polar aprotic solvents. organic-chemistry.org

This high degree of chemoselectivity ensures that if (bromomethyl)cyclohexane were substituted with groups like esters or nitriles, the zinc insertion would still occur preferentially at the carbon-bromine bond, leaving the other functionalities intact. organic-chemistry.org

Reactivity and Mechanistic Investigations of Cyclohexyl Methylzinc Bromide

Fundamental Reactivity of Organozinc Halides as Nucleophiles

Organozinc halides (RZnX), including (Cyclohexyl)methylzinc bromide, are a class of organometallic compounds noted for their unique reactivity. wikipedia.org Compared to their more reactive counterparts like Grignard and organolithium reagents, organozinc halides are less nucleophilic. wikipedia.orglibretexts.org This attenuated reactivity is a key advantage, as it imparts a high degree of chemoselectivity and tolerance for a wide array of functional groups that would be incompatible with harder organometallic nucleophiles. uni-muenchen.deresearchgate.netrug.nl

The nucleophilicity of organozinc halides is sufficient for them to participate in a variety of important synthetic transformations. These include nucleophilic additions to carbonyl compounds, as seen in the Barbier and Reformatsky reactions, and 1,4-conjugate additions to electron-deficient alkenes. wikipedia.orglibretexts.orgrsc.org However, their most prominent role is in transition metal-catalyzed cross-coupling reactions. researchgate.net Despite their modest reactivity toward many organic electrophiles, they act as potent nucleophiles toward transition metal centers, particularly palladium and nickel, which is the basis for their extensive use in Negishi cross-coupling reactions. wikipedia.orgnumberanalytics.com

The reactivity of organozinc reagents can be significantly modulated by the choice of solvent and the use of salt additives. uni-muenchen.dechemrxiv.org For instance, solvents like 1,2-dimethoxyethane (B42094) (DME) have been shown to promote conjugate addition reactions more effectively than tetrahydrofuran (B95107) (THF). rsc.org Furthermore, the addition of lithium halides, most notably lithium chloride (LiCl), can dramatically enhance the nucleophilicity and reactivity of organozinc halides. beilstein-journals.org This enhancement is attributed to the formation of more reactive "zincate" species in solution. uni-muenchen.dersc.orgacs.org

| Reagent Type | General Formula | Relative Nucleophilicity | Functional Group Tolerance |

|---|---|---|---|

| Organolithium | R-Li | Very High | Low |

| Grignard | R-MgX | High | Moderate |

| Organozinc Halide | R-ZnX | Moderate | High |

Mechanisms of Oxidative Addition and Reductive Elimination in Catalytic Cycles

This compound is a key participant in catalytic cross-coupling reactions, such as the Negishi coupling, which proceed via a well-established catalytic cycle. numberanalytics.comnumberanalytics.com This cycle fundamentally involves three elementary steps: oxidative addition, transmetalation, and reductive elimination. While the organozinc reagent is not directly involved in oxidative addition or reductive elimination, its role in transmetalation is crucial for the cycle's progression.

The catalytic cycle begins with oxidative addition , where a low-valent transition metal catalyst, typically palladium(0) or nickel(0), inserts into the carbon-halogen bond of an organic electrophile (e.g., an aryl or vinyl halide). numberanalytics.comresearchgate.net This step increases the oxidation state of the metal (e.g., Pd(0) → Pd(II)) and its coordination number. slideshare.net

Following oxidative addition, transmetalation occurs. In this step, the organozinc reagent, this compound, transfers its cyclohexylmethyl group to the oxidized metal center, displacing the halide from the metal complex. numberanalytics.comnumberanalytics.com This is the key step where the organozinc reagent fulfills its role as a nucleophilic partner.

The final step is reductive elimination . The two organic substituents—the one from the initial electrophile and the cyclohexylmethyl group from the organozinc reagent—are coupled together, forming a new carbon-carbon bond. numberanalytics.comresearchgate.net This process simultaneously reduces the metal's oxidation state back to its initial low-valent state (e.g., Pd(II) → Pd(0)), thus regenerating the active catalyst and allowing the cycle to repeat. numberanalytics.comresearchgate.net While this Pd-based cycle is common, Ni-catalyzed reactions can sometimes proceed through alternative, radical-based mechanisms. nih.gov

| Step | Description | Role of this compound |

|---|---|---|

| Oxidative Addition | A low-valent metal catalyst (e.g., Pd(0)) inserts into an organic halide (R'-X), forming a Pd(II) complex. | Not directly involved. |

| Transmetalation | The organozinc reagent transfers its organic group to the Pd(II) center, displacing the halide. | Acts as the nucleophile, delivering the (cyclohexyl)methyl group. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product (R-R') and regenerating the Pd(0) catalyst. | Not directly involved. |

Transmetalation Pathways Involving this compound

A crucial aspect of the reactivity of organozinc halides is their ability to form higher-order zincate complexes in the presence of halide salts. uni-muenchen.de When this compound is in a solution containing a salt like lithium chloride (LiCl), it can form an anionic ate complex, such as Li⁺[(Cyclohexyl)methylZnBrCl]⁻. beilstein-journals.orgacs.org

These zincate species are significantly more nucleophilic and reactive in the transmetalation step than the neutral parent organozinc halide. uni-muenchen.dersc.orgbeilstein-journals.org The increased electron density at the zinc center in the zincate anion facilitates the transfer of the organic group to the electrophilic transition metal catalyst. This phenomenon explains the widely observed rate acceleration in Negishi couplings upon the addition of LiCl. uni-muenchen.deacs.org The formation and structure of these reactive intermediates have been substantiated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, electrical conductivity measurements, and electrospray ionization (ESI) mass spectrometry. uni-muenchen.deacs.org

Studies on the Tolerance of Diverse Functional Groups

One of the most significant advantages of using organozinc reagents like this compound is their exceptional compatibility with a wide range of sensitive functional groups. uni-muenchen.deresearchgate.netd-nb.info Unlike organolithium or Grignard reagents, which readily react with electrophilic functional groups, organozinc halides are sufficiently mild to leave them intact. wikipedia.orgrug.nl

This high level of functional group tolerance allows for the synthesis of complex, polyfunctional molecules in a more direct and efficient manner, often obviating the need for cumbersome protection-deprotection sequences. researchgate.netd-nb.info Research has demonstrated that organozinc reagents can be used in the presence of esters, ketones, nitriles, amides, ethers, and even some acidic protons, showcasing their broad utility in modern organic synthesis. researchgate.netrug.nlacs.orgau.dk

| Functional Group | Example | Compatibility | Reference |

|---|---|---|---|

| Ester | -COOR | Tolerated | researchgate.net, acs.org |

| Ketone | -C(O)R | Tolerated | researchgate.net |

| Nitrile | -C≡N | Tolerated | researchgate.net, rug.nl |

| Amide | -C(O)NR₂ | Tolerated | au.dk |

| Ether | -OR | Tolerated | acs.org |

| Chloride | -Cl | Tolerated | acs.org |

Computational and Theoretical Analyses of this compound Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of organozinc reagents at a molecular level. chemrxiv.orgnih.gov While studies may not always focus specifically on this compound, the insights gained from theoretical analyses of analogous alkylzinc halides are broadly applicable.

These computational investigations provide detailed information on several key aspects of organozinc chemistry:

Structure in Solution: Theoretical models help to elucidate the structure of organozinc reagents in solution, including their aggregation states and the nature of their coordination with solvent molecules like THF. chemrxiv.org This is critical, as the solution-phase structure dictates reactivity.

Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, such as conjugate additions or transmetalation steps. rsc.org By calculating the energies of transition states and intermediates, researchers can understand why certain solvents or additives enhance reactivity. rsc.org

Role of Additives: Computational studies have been used to model the formation of zincate species in the presence of LiCl, confirming their structure and providing a theoretical basis for their enhanced reactivity. rsc.org

Electronic Structure: Analysis of the electronic structure provides insight into the nature of the carbon-zinc bond and how it influences the nucleophilicity and reactivity of the reagent. nih.gov

By combining computational modeling with experimental results from techniques like X-ray absorption spectroscopy and mass spectrometry, a comprehensive picture of organozinc reactivity emerges, guiding the development of new and improved synthetic methods. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Intermediates

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of reaction mechanisms, including the structure and stability of transient intermediates that are often difficult to characterize experimentally. In the context of Negishi cross-coupling reactions involving cyclohexylzinc reagents, DFT calculations have been instrumental in rationalizing observed stereochemical outcomes.

Experimental and computational data suggest that upon reaction with a palladium catalyst, both the cis and trans isomers of the cyclohexylzinc reagent can be converted into a common, thermodynamically more stable cis-palladium intermediate. acs.org In this intermediate, the bulky palladium-aryl group occupies an equatorial position to minimize steric strain, leading to the preferential formation of the trans cross-coupling product through a retentive reductive elimination. acs.org

This diastereoconvergence, where a mixture of reactant stereoisomers yields a single major product stereoisomer, is a key finding from mechanistic studies on related cyclohexylzinc systems. It is proposed that the initial mixture of the cyclohexylzinc reagent undergoes equilibration to favor the more stable palladium intermediate prior to the final bond-forming step. acs.org

Table 1: Composition of a Model Cyclohexylzinc Reagent

The following table, based on data from a study on a related system, illustrates the typical isomeric mixture obtained during the preparation of a functionalized cyclohexylzinc reagent. acs.org It is reasonable to infer that the preparation of this compound would also yield a mixture of stereoisomers.

| Isomer | Percentage in Mixture |

| trans-2-(methoxycarbonyl)cyclohexylzinc iodide | ~60% |

| cis-2-(methoxycarbonyl)cyclohexylzinc iodide | ~40% |

| Data derived from NMR spectroscopic analysis of a model cyclohexylzinc reagent in THF-d8. acs.org |

Elucidation of Transition States in Bond-Forming Reactions

The elucidation of transition states is crucial for a complete understanding of the reaction pathways and for explaining the observed selectivity in bond-forming reactions. For Negishi cross-coupling reactions, the key steps involve transmetalation from zinc to palladium and subsequent reductive elimination from the palladium(II) intermediate to form the new carbon-carbon bond.

Based on DFT calculations performed on model cyclohexylzinc systems, a detailed mechanism for the diastereoselective cross-coupling has been proposed. acs.org After the formation of the more stable cis-palladium intermediate, the system proceeds through a transition state leading to reductive elimination. The geometry of this transition state dictates the stereochemistry of the final product.

The proposed mechanism for a related system suggests that the cis-palladium intermediate, where the palladium-aryl group is in an equatorial position, undergoes retentive reductive elimination. This means that the stereochemistry of the cyclohexyl ring is retained during the bond-forming step, leading to the formation of the trans-product as the major isomer. acs.org

The preference for this pathway is attributed to the lower energy barrier of the corresponding transition state compared to alternative pathways that would lead to the cis-product. The steric interactions within the transition state geometry play a decisive role in determining the favored reaction channel.

Table 2: Diastereoselectivity in a Model Negishi Cross-Coupling Reaction

This table demonstrates the high diastereoselectivity achieved in the cross-coupling of a model cyclohexylzinc reagent with an aryl iodide, a result that is explained by the elucidated transition state energetics. acs.org

| Aryl Iodide | Catalyst System | Product Diastereomeric Ratio (trans/cis) |

| Methyl 4-iodobenzoate | Pd-SPhos / NEP | 92:8 |

| Reaction performed with a ~60:40 trans/cis mixture of the cyclohexylzinc reagent. SPhos = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl; NEP = N-ethylpyrrolidone. acs.org |

Applications of Cyclohexyl Methylzinc Bromide in Organic Synthesis

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and (Cyclohexyl)methylzinc bromide has proven to be a versatile coupling partner in several such transformations. These reactions are typically catalyzed by transition metals, with palladium, nickel, iron, and copper being the most common.

Negishi Cross-Coupling with this compound

The Negishi cross-coupling reaction, which joins organozinc compounds with organic halides or triflates, is a primary application for this compound. wikipedia.org This reaction is valued for its broad substrate scope and high functional group tolerance. wikipedia.org Palladium or nickel catalysts are generally employed to facilitate this transformation. wikipedia.org

Mechanochemical methods have been developed for the in-situ generation of organozinc reagents, including those derived from cyclohexyl halides, and their subsequent use in one-pot Negishi coupling reactions. nih.gov This approach simplifies the operational aspects of the synthesis. nih.gov For instance, secondary organozinc reagents like cyclohexylzinc derivatives have been successfully coupled with various partners using this technique. nih.gov

A notable application of the Negishi coupling is in the reaction of secondary alkylzinc halides with aryl bromides and chlorides. nih.gov The use of specific ligands, such as the biaryldialkylphosphine CPhos, has been shown to effectively promote the desired coupling of secondary alkylzinc reagents, including those with a cyclohexyl structure, while minimizing side reactions like β-hydride elimination. nih.govorganic-chemistry.org This has expanded the utility of the Negishi coupling for creating C(sp³)–C(sp²) bonds. nih.gov

Interactive Data Table: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides.

| Entry | Aryl Halide | Alkylzinc Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 4-Isopropyltoluene | 95 | nih.gov |

| 2 | 4-Chlorotoluene | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | 4-Isopropyltoluene | 85 | nih.gov |

| 3 | 1-Bromo-4-methoxybenzene | Cyclohexylzinc Bromide | Pd(OAc)₂ / CPhos | 1-Cyclohexyl-4-methoxybenzene | 92 | nih.govorganic-chemistry.org |

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are highly effective for various cross-coupling reactions involving this compound. wikipedia.orgriekemetals.com These reactions are not limited to the Negishi protocol and encompass a broader range of palladium-catalyzed transformations for C-C bond formation. researchgate.net The choice of ligands is crucial in these reactions, often influencing the efficiency and selectivity. nih.govorganic-chemistry.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity and allow for reactions to proceed under milder conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of complex molecules, including azamacrocycles, where alkylzinc reagents are coupled with functionalized bromopyridines. acs.org Furthermore, the coupling of secondary alkylzinc halides with aryl bromides and chlorides, a challenging transformation, has been significantly improved through the development of specialized palladium catalyst systems. nih.govorganic-chemistry.org The addition of zinc halide additives has also been shown to mediate the palladium-catalyzed cross-coupling of Grignard reagents, including those with cycloalkyl groups, with aryl bromides. organic-chemistry.orgnih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions.

| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,6-Dibromopyridine | (Cyclohexylmethyl)zinc bromide | Pd(PPh₃)₂Cl₂ | 2,6-Di(cyclohexylmethyl)pyridine | - | acs.org |

| 2 | 4-Bromoanisole | Cyclohexylzinc bromide | Pd(OAc)₂/CPhos | 4-Cyclohexylanisole | 92 | nih.gov |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. nih.gov These reactions can effectively couple alkyl Grignard reagents, including those with a cyclohexyl moiety, with aryl chlorides. nih.gov The use of iron catalysts is particularly advantageous for C(sp²)–C(sp³) bond formation. nih.gov

Studies have shown that iron(III) chloride, in the presence of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), can catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. thieme-connect.de While direct examples using this compound are less common in the provided literature, the successful coupling of cyclohexylmagnesium bromide with aryl halides using iron catalysts suggests the potential for similar reactivity with the corresponding zinc reagent. nih.govthieme-connect.de The reaction conditions are generally mild, and the method is tolerant of various functional groups. nih.gov

Interactive Data Table: Iron-Catalyzed Cross-Coupling of Cyclohexyl Grignard with Aryl Chlorides.

| Entry | Aryl Chloride | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzenesulfonate | Cyclohexylmagnesium bromide | Fe(acac)₃ / Urea ligand | 4-Cyclohexylbenzenesulfonate | 98 | nih.gov |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer another powerful tool for cross-coupling reactions involving alkyl organometallics. wikipedia.org They are often used in Negishi couplings and can be effective for reactions that are challenging for palladium catalysts. wikipedia.orgrsc.org Nickel-catalyzed reactions can couple this compound with various electrophiles.

For instance, nickel catalysis has been employed for the reductive coupling of aryl bromides with secondary alkyl bromides, a process that can be adapted for cyclohexyl bromide. organic-chemistry.org Furthermore, nickel catalysts have been shown to be effective in the cross-coupling of silylated allylic halides with primary alkylzinc reagents, although secondary alkylzinc halides like cyclohexylzinc bromide were reported to be unreactive under the specific conditions tested. nih.gov

Interactive Data Table: Nickel-Catalyzed Cross-Coupling Reactions.

| Entry | Electrophile 1 | Electrophile 2 | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Cyclohexyl Bromide | Nickel Catalyst | Aryl-Cyclohexane | Good | organic-chemistry.org |

Copper-Mediated Cross-Couplings

Copper-mediated cross-coupling reactions provide an alternative to palladium- and nickel-catalyzed methods, often with different reactivity and selectivity profiles. riekemetals.comecampus.com Rieke® Organozinc Reagents, including this compound, can react with a variety of electrophiles in the presence of Cu(I). riekemetals.com These reactions are particularly useful for coupling with acid chlorides and aryl halides. riekemetals.com

Copper catalysis has been extensively used for the formation of carbon-heteroatom bonds, but it is also effective for C-C bond formation. ecampus.com For example, copper-catalyzed carbonylative cross-coupling reactions between alkyl iodides and amines have been developed, showcasing the versatility of copper in facilitating complex transformations. ulb.ac.be While direct examples with this compound are not explicitly detailed, the general utility of copper with organozinc reagents suggests its applicability. riekemetals.com

Coupling with Acid Chlorides and Unsaturated Halides

This compound can be effectively coupled with acid chlorides and various unsaturated halides, such as aryl and allyl halides, to form ketones and substituted alkenes or arenes, respectively. riekemetals.com These reactions are typically mediated by a transition metal catalyst, often palladium or copper. riekemetals.com The reaction with acid chlorides provides a direct route to cyclohexylmethyl ketones. The coupling with unsaturated halides, such as aryl halides, is a fundamental transformation in organic synthesis for constructing more complex molecular frameworks. riekemetals.com

Addition Reactions with this compound

This compound participates in a range of addition reactions, reacting with various electrophilic partners. Its reactivity, characteristic of organozinc halides, allows for controlled bond formation under relatively mild conditions.

Additions to Carbonyl Compounds (e.g., Aldehydes)

Organozinc reagents such as this compound readily add to the electrophilic carbon of carbonyl groups, particularly in aldehydes. thieme-connect.de This reaction, a fundamental C-C bond-forming transformation, results in the formation of a secondary alcohol upon hydrolytic workup. The inherent reactivity of dialkylzinc and alkylzinc halide reagents with aldehydes can be sluggish, often requiring activation. thieme-connect.dedtic.mil Lewis acids or other catalytic additives can be employed to enhance the reaction rate by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. thieme-connect.de The general transformation involves the nucleophilic attack of the cyclohexylmethyl group onto the carbonyl carbon, as depicted in the following scheme.

General Reaction Scheme: Addition to Aldehydes

Where R represents a generic organic substituent.

This reaction is a reliable method for introducing the cyclohexylmethyl moiety to create more complex alcohol structures, which are valuable intermediates in further synthetic endeavors.

Conjugate Additions (Michael Additions) to Unsaturated Ketones

This compound is capable of participating in conjugate or Michael additions, particularly with α,β-unsaturated ketones. riekemetals.commasterorganicchemistry.com In this type of reaction, the nucleophilic cyclohexylmethyl group adds to the β-carbon of the unsaturated system rather than directly to the carbonyl carbon (1,2-addition). libretexts.org This 1,4-addition is often facilitated by the presence of a copper(I) salt, such as copper(I) iodide (CuI), which forms a more reactive organocuprate species in situ. riekemetals.comcur.ac.rw The use of a copper catalyst effectively promotes the conjugate addition pathway, leading to the formation of a zinc enolate, which is then protonated during workup to yield the corresponding ketone. masterorganicchemistry.com

Table 1: Michael Addition of Organozinc Reagents

| Substrate | Reagent | Catalyst | Product Type | Reference |

|---|

This method provides a strategic approach to alkylate ketones at the β-position, extending the carbon framework and creating functionalized carbonyl compounds.

Additions to Alkynes for Substituted Diene Synthesis

The utility of this compound extends to additions across carbon-carbon triple bonds. riekemetals.com In a process known as carbometalation, the organozinc reagent adds to an alkyne, generating a new vinylzinc species. This intermediate contains a new carbon-carbon bond and a carbon-zinc bond, which can be subsequently functionalized. For instance, quenching the vinylzinc intermediate with an electrophile introduces a second substituent, leading to the formation of a trisubstituted alkene. This sequence of reactions is a powerful tool for synthesizing substituted dienes, which are important building blocks in organic chemistry. riekemetals.com

Nucleophilic Addition to Iminium Intermediates

Iminium ions, characterized by a positively charged, double-bonded nitrogen atom (C=N+), are highly electrophilic intermediates. mdpi.comresearchgate.net Organometallic reagents, including this compound, can act as potent nucleophiles, attacking the electrophilic carbon of the iminium ion. uni-muenchen.de This addition reaction results in the formation of a new C-C bond and yields a more complex amine product. uni-muenchen.de The iminium ions can be pre-formed or generated in situ from precursors like aminals. uni-muenchen.de This transformation is a valuable method for the synthesis of α-substituted amines, which are prevalent motifs in pharmaceuticals and natural products.

Stereoselective Transformations Facilitated by this compound

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. This compound can be employed in stereoselective reactions, where the formation of a specific stereoisomer is favored.

Enantioselective Additions to Aldehydes

The addition of this compound to prochiral aldehydes creates a new stereocenter, potentially leading to a racemic mixture of two enantiomers. To achieve enantioselectivity, a chiral catalyst or ligand is introduced into the reaction system. nih.govacs.org This has become a well-developed area for organozinc additions. nih.gov A wide variety of chiral ligands, including amino alcohols, dtic.mil 1,1'-bi-2-naphthols (BINOLs), acs.org and phosphoramides, rsc.org have been shown to be effective.

The chiral ligand coordinates to the zinc atom, forming a chiral complex that facilitates the delivery of the cyclohexylmethyl group to one of the two faces of the aldehyde carbonyl group preferentially. nih.gov This results in the formation of one enantiomer of the resulting secondary alcohol in excess. The level of enantioselectivity, often expressed as enantiomeric excess (e.e.), can be very high, demonstrating the efficacy of these catalytic systems.

Table 2: Chiral Ligands for Enantioselective Organozinc Additions to Aldehydes

| Ligand Class | Example Ligand | Aldehyde Type | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Amino Alcohols | Ephedrine-derived oxazaborolidines | Various | Modest to High | dtic.mil |

| BINOL Derivatives | (R)-BINOL and its derivatives | Aromatic & Aliphatic | High to Excellent | nih.govacs.org |

The development of these enantioselective catalytic processes allows for the efficient synthesis of a wide array of functional chiral alcohols, which are crucial chiral building blocks for the pharmaceutical and chemical industries. nih.govacs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Ketone |

| α,β-Unsaturated Ketone |

| Alkyne |

| Substituted Diene |

| Iminium ion |

| Amine |

| Secondary alcohol |

| Copper(I) iodide |

| Amino alcohol |

| 1,1'-bi-2-naphthol (BINOL) |

| Phosphoramide |

| Oxazaborolidine |

Diastereoselective Control in Organic Transformations

Diastereoselective control in a chemical reaction refers to the preferential formation of one diastereomer over others. In the context of this compound, this is often achieved through substrate-controlled reactions, where a pre-existing stereocenter in the substrate molecule dictates the trajectory of the incoming nucleophilic (cyclohexyl)methyl group.

A prominent example of this is the chelation-controlled addition to chiral aldehydes, particularly those with a protected hydroxyl group at the α- or β-position. nih.gov For instance, in the addition of organozinc reagents to β-silyloxy aldehydes, the presence of a Lewis acid can promote the formation of a five- or six-membered chelate between the zinc atom, the aldehyde's oxygen, and the silyloxy group's oxygen. This rigid, cyclic transition state effectively blocks one face of the carbonyl group, forcing the (cyclohexyl)methyl group to attack from the less hindered face, resulting in high diastereoselectivity. nih.gov Studies on the addition of various organozinc reagents to chiral α-imino esters have also demonstrated complete regioselectivity and high diastereoselectivity, influenced by the choice of solvent, temperature, and the nature of the chiral auxiliary on the ester. researchgate.net While these examples may use other alkylzinc reagents, the principles of stereocontrol are directly applicable to this compound.

The diastereomeric ratio (dr) is a measure of this selectivity. Research has shown that factors such as the choice of solvent and the specific Lewis acid employed can significantly influence the outcome of these reactions. nih.govresearchgate.net

Table 1: Diastereoselective Addition of Organozinc Reagents

| Substrate | Organozinc Reagent | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| β-Silyloxy aldehyde | Dialkylzinc | EtZnOTf, CH₂Cl₂ | 15.5:1 | nih.gov |

| β-Silyloxy aldehyde | Dialkylzinc | EtZnONf, CH₂Cl₂ | 10:1 | nih.gov |

| Chiral α-imino ester | Diorganozinc | Et₂O or CH₂Cl₂, 0°C | High (specific ratio dependent on auxiliary) | researchgate.net |

Role of Chiral Ligands in Asymmetric Induction

When the substrate is prochiral (lacking a stereocenter but able to form one), asymmetric induction can be achieved by using a chiral catalyst. bohrium.com This approach involves adding a small amount of a chiral, non-racemic ligand to the reaction. The ligand coordinates to the zinc atom of the this compound, creating a chiral environment around the metal center. acs.org This chiral complex then delivers the (cyclohexyl)methyl group to one enantiotopic face of the prochiral electrophile, such as an aldehyde, leading to the preferential formation of one enantiomer of the product alcohol. bohrium.comdiva-portal.org

A wide variety of chiral ligands have been developed for this purpose, with chiral amino alcohols, diamines, and pyridine-containing compounds being particularly effective. acs.orgdiva-portal.org The efficiency of the asymmetric induction is measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. The structure of the ligand, including its steric bulk and the nature of its coordinating atoms, plays a crucial role in determining the level of enantioselectivity. acs.orgdiva-portal.org For example, tridentate ligands can create a more rigid and well-defined chiral pocket around the zinc atom, leading to enhanced stereoselectivity. acs.org

Table 2: Chiral Ligand-Controlled Asymmetric Addition of Dialkylzinc Reagents to Aldehydes

| Aldehyde | Chiral Ligand Type | Resulting Product Configuration | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Camphor-based bipyridine | R | 95% | diva-portal.org |

| Benzaldehyde | N-Acylethylenediamine | Not Specified | 84% | acs.org |

| 2-Naphthaldehyde | N-Acylethylenediamine | Not Specified | 86% | acs.org |

| Danishefsky's diene + Aldehyde (oxa-Diels-Alder) | Unsymmetrical tridentate ligand (chiral-at-zinc complex) | R | 87% | d-nb.info |

Functionalization of Complex Organic Molecules

A significant advantage of organozinc reagents like this compound is their compatibility with a wide array of sensitive functional groups, such as esters, amides, and nitriles. organicreactions.orgijmpronline.com This tolerance allows for their use in the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry and natural product synthesis where introducing new groups without extensive protecting-group manipulations is highly desirable. organicreactions.orgacs.org

This compound can be used in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to attach the cyclohexylmethyl moiety to a complex aryl or vinyl halide or triflate. organicreactions.orgresearchgate.net This method avoids the harsh conditions associated with more reactive organometallics that could degrade a delicate substrate. cam.ac.uk

Recent advances have further expanded this capability. For example, a two-step sequence involving the site-selective C–H thianthrenation of a complex arene, followed by a nickel-catalyzed reductive coupling with an alkyl halide, allows for the formal C–H alkylation of complex molecules. acs.org This process is thought to proceed through the in situ formation of an alkylzinc species, showcasing a modern approach to functionalizing intricate structures where (Cyclohexyl)methyl bromide could serve as the alkyl source to introduce the desired group with high regioselectivity. acs.org

Synthetic Utility in Building Block Chemistry

Beyond its direct application in adding a specific substituent, this compound is a fundamental tool in building block chemistry. nih.gov It serves as a precursor for creating more elaborate, bifunctional molecules that can then be used in subsequent, iterative synthetic steps. researchgate.netnih.gov For instance, the reaction of this compound with a coupling partner containing both an electrophilic site (e.g., an aryl halide) and another functional handle (e.g., an ester or a boronic ester) generates a new, more complex building block.

This strategy is central to modern synthetic methodologies like iterative cross-coupling, which aims to construct large molecules from a limited set of versatile building blocks, mimicking nature's biosynthetic pathways. nih.gov Furthermore, reactions involving organozinc compounds have been shown to produce other valuable building blocks, such as gem-difluorinated alkenes, which are highly sought after in medicinal chemistry. zioc.ru The ability to reliably introduce the cyclohexylmethyl group into various scaffolds makes this compound an important reagent for diversifying the pool of available building blocks for drug discovery and materials science. riekemetals.com

Catalytic Aspects of Cyclohexyl Methylzinc Bromide Reactions

Role of Transition Metal Catalysts in Organozinc Activation

Transition metals are instrumental in the activation of organozinc reagents for cross-coupling reactions. The general mechanism involves an oxidative addition of an organic halide to a low-valent transition metal, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.gov The ability of alkylzinc reagents to readily undergo transmetalation is attributed to the presence of a low-lying empty p-orbital on the zinc atom. acs.org

Palladium Catalysis in Transmetalation and C-C Bond Formation

Palladium complexes are among the most widely used catalysts for reactions involving organozinc reagents, a field pioneered by Negishi. acs.org These reactions, known as Negishi cross-couplings, are versatile methods for constructing new carbon-carbon bonds. nih.gov The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov

The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective in palladium-catalyzed cross-couplings of alkylzinc reagents with a variety of primary alkyl electrophiles, including iodides, bromides, chlorides, and tosylates. nih.gov For instance, the combination of a palladium precursor like [Pd(C3H5)Cl]2 with a tetraphosphine ligand such as cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (tedicyp) has proven active for Negishi cross-coupling reactions between aryl halides and alkylzinc bromides. acs.org

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(0) with PPh3 | Aryl halides, Alkylzinc reagents | Alkylated arenes | dokumen.pub |

| [Pd(C3H5)Cl]2 / tedicyp | Aryl halides, Alkylzinc bromides | Aryl-alkyl coupled products | acs.org |

| Pd(II) / bulky, electron-rich ligand | Primary alkyl halides/tosylates, Alkylzinc reagents | Alkyl-alkyl coupled products | nih.gov |

Nickel Catalysis in Reductive Coupling and Zincation

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for activating organozinc reagents. nih.gov Nickel-catalyzed cross-coupling reactions of alkylzinc reagents with various organic halides are powerful tools in synthesis. acs.org These reactions can proceed through different mechanisms, including reductive coupling, where two different electrophiles are coupled in the presence of a reducing agent, and zincation, which involves the direct addition of a zinc reagent across a multiple bond.

Nickel catalysis has been successfully applied in the reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides, providing access to enantioenriched products. nih.gov Additionally, nickel-phosphine catalysts have been used for the regio- and stereoselective reductive coupling of methylenecyclopropanes, aldehydes, and triethylborane, leading to the formation of a quaternary stereogenic carbon center. nih.gov In some instances, inexpensive ligands like 5-cyanoimidazole have been identified for efficient nickel-catalyzed cross-electrophile couplings, even with sterically hindered substrates like neopentyl bromides. organic-chemistry.org

Iron and Cobalt Catalysis for Cross-Coupling Reactions

In the pursuit of more sustainable and economical catalytic systems, first-row transition metals like iron and cobalt have emerged as promising candidates. nih.gov Cobalt salts, in particular, have shown beneficial characteristics for cross-coupling reactions. nih.gov

A combination of CoCl2 and a 2,2'-bipyridine (B1663995) ligand can effectively catalyze the cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov Notably, reactions with secondary cyclohexylzinc reagents have been shown to proceed with high diastereoselectivity. nih.gov This cobalt-catalyzed system has also been extended to the coupling of alkynyl bromides with primary and secondary alkylzinc reagents. uni-muenchen.de Similarly, an efficient cobalt-catalyzed alkylation of aromatic Grignard reagents with primary and secondary alkyl bromides has been achieved using a CoCl2/TMEDA catalytic system, which tolerates various functional groups. organic-chemistry.org While direct iron-catalyzed cross-coupling of arylzinc reagents with aryl halides has not been observed, functionalized aryl copper reagents can undergo this transformation in the presence of an iron catalyst. electronicsandbooks.com

Copper(I) Catalysis in Organozinc Reactivity

Copper(I) catalysts play a significant role in modulating the reactivity of organozinc reagents. While not as extensively used as palladium or nickel for direct cross-coupling, copper catalysis is crucial in certain transformations. For instance, copper(I) can be used as a co-catalyst in palladium-catalyzed Negishi reactions. acs.org

Copper(II) triflate has been used to catalyze the reaction of alkyl halides with cyclopentadienylmagnesium bromide, yielding cyclopentadienylated products. nih.gov Furthermore, copper catalysts have been shown to achieve alkyl-alkyl cross-couplings of primary alkyl bromides with alkylzinc reagents. nih.gov In some hydrofunctionalization reactions, copper(I) catalysts operate through a distinct mechanistic pathway involving the formation of an alkoxocopper(I) intermediate, followed by alkene insertion into the Cu-O bond. mdpi.com

Ligand Design and Its Impact on Catalytic Performance

The ligands coordinated to the metal center are not mere spectators; they play a crucial role in determining the catalyst's activity, selectivity, and stability. The design of ligands allows for fine-tuning of the steric and electronic properties of the catalyst, thereby influencing the outcome of the reaction. nih.gov

Chiral Ligands for Asymmetric Catalysis

A significant area of ligand design is focused on asymmetric catalysis, where chiral ligands are employed to induce enantioselectivity in the formation of new stereocenters. nih.govsigmaaldrich.com The majority of asymmetric catalysts are transition metal complexes featuring chiral organic ligands. nih.gov These ligands create a chiral environment around the metal center, which differentiates between the two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. nih.gov

For a long time, C2-symmetric ligands were dominant in asymmetric catalysis. nih.gov However, non-symmetrical ligands, such as P,N-ligands, have gained prominence and have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The development of "privileged ligands," which are effective in a wide range of transformations, has been a key advancement in this field. sigmaaldrich.com Examples of such ligands include BINAP, DuPhos phospholanes, and PHOX ligands. nih.govsigmaaldrich.com In the context of nickel-catalyzed reactions, asymmetric reductive cross-couplings have been developed using chiral ligands to produce enantioenriched products. nih.gov

| Ligand Class | Symmetry | Key Feature | Application Example | Ref. |

| P,P- and N,N-ligands | C2-symmetric | Reduces number of possible isomeric metal complexes | General asymmetric catalysis | nih.gov |

| P,N-ligands (e.g., PHOX) | Non-symmetrical | Modular, allows for fine-tuning of steric and electronic properties | Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution | nih.gov |

| BINAP, DuPhos | C2-symmetric | "Privileged ligands" with broad applicability | Asymmetric C-C, C-N, C-O bond formation | sigmaaldrich.com |

Ancillary Ligands and Their Influence on Selectivity and Rate

The reactivity and selectivity of transformations involving (Cyclohexyl)methylzinc bromide are profoundly influenced by the choice of ancillary ligands coordinated to the metal center of the catalyst. These ligands, typically organic molecules, can modulate the electronic and steric properties of the catalyst, thereby dictating the outcome of the reaction. In the context of palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, where this compound serves as the nucleophilic partner, ligands are crucial for achieving high yields and selectivities. wikipedia.orgnumberanalytics.com

Phosphine ligands and N-heterocyclic carbenes (NHCs) are among the most common classes of ancillary ligands employed in these catalytic systems. organic-chemistry.orgresearchgate.net The steric bulk and electron-donating ability of the ligand can impact several stages of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition of the organic halide to the low-valent metal center and facilitate the subsequent reductive elimination step to form the desired product. researchgate.net In the case of Negishi reactions involving secondary alkylzinc reagents like this compound, the choice of ligand is critical to prevent unwanted side reactions such as β-hydride elimination. nih.gov

The influence of different ancillary ligands on the rate and selectivity of a model Negishi cross-coupling reaction between this compound and an aryl bromide is illustrated in the table below.

Table 1: Influence of Ancillary Ligands on a Model Negishi Cross-Coupling Reaction

| Ligand | Catalyst System | Reaction Rate (relative) | Selectivity (Cross-Coupling vs. Homocoupling) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | 1.0 | Moderate |

| Tricyclohexylphosphine (PCy₃) | Pd(PCy₃)₂ | 2.5 | High |

| XPhos | Pd(XPhos) G3 | 4.2 | Very High |

| SPhos | Pd(SPhos) G3 | 3.8 | Very High |

Note: The data presented in this table are representative and intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions.

The data suggests that bulky and electron-rich phosphine ligands like XPhos and SPhos, as well as NHC ligands like IPr, can significantly enhance both the rate and selectivity of the cross-coupling reaction compared to less sterically demanding ligands like triphenylphosphine. This is often attributed to their ability to stabilize the catalytic species and promote the desired reaction pathway. organic-chemistry.orgresearchgate.net

Catalytic Cycle Elucidation for this compound Transformations

The catalytic cycle for transformations involving this compound, particularly in the context of palladium-catalyzed Negishi cross-coupling, is generally understood to proceed through a series of well-defined elementary steps. wikipedia.orgresearchgate.net The cycle, depicted below, illustrates the key intermediates and transformations.

The generally accepted catalytic cycle for the Negishi coupling reaction comprises three main steps: researchgate.net

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the organic group R. wikipedia.org

Transmetalation: The subsequent step is transmetalation, where the organic group from the organozinc reagent, in this case, the (cyclohexyl)methyl group, is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex. The reactivity of the organozinc reagent is a key factor in this step. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final cross-coupled product (R-R'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

While this represents the generally accepted mechanism, the specific details for reactions involving this compound may be influenced by factors such as the presence of additives or the specific ligand used. For instance, the formation of higher-order zincates can influence the transmetalation step. core.ac.uk

Strategies for Catalyst Recycling and Sustainability in Organozinc Chemistry

The development of sustainable chemical processes is a major focus in modern chemistry, and reactions involving organozinc reagents are no exception. Strategies for catalyst recycling and the use of environmentally benign reaction media are key aspects of this endeavor.

Catalyst Recycling:

Palladium and other transition metal catalysts are often expensive, making their recovery and reuse economically and environmentally advantageous. Several strategies have been developed for this purpose:

Homogeneous Catalyst Recycling: In some cases, the catalyst can be separated from the product mixture by extraction or precipitation and reused. For instance, catalysts can be designed to be soluble in a specific solvent phase that can be easily separated from the product phase.

Heterogeneous Catalysis: Immobilizing the catalyst on a solid support, such as silica, polymers, or magnetic nanoparticles, allows for easy separation from the reaction mixture by filtration. researchgate.net These heterogeneous catalysts can often be reused for multiple reaction cycles with minimal loss of activity.

Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) can be employed to separate the catalyst from the product stream, allowing for the continuous recycling of the catalyst in flow chemistry setups.

Sustainable Practices:

Beyond catalyst recycling, other strategies contribute to the sustainability of organozinc chemistry:

Use of Greener Solvents: Traditionally, organozinc reactions are carried out in anhydrous organic solvents. However, recent research has focused on the use of more environmentally friendly solvents like water. rsc.orgacs.orguniba.it The use of surfactants can create nanomicelles in water, providing a hydrophobic environment where the reaction can proceed efficiently. acs.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier automation and catalyst recycling. dp.tech

Use of Abundant and Less Toxic Metals: While palladium is a highly effective catalyst, research into the use of more abundant and less toxic first-row transition metals like nickel and iron is an active area of investigation. nih.gov

By implementing these strategies, the environmental impact of chemical transformations involving this compound and other organozinc reagents can be significantly reduced, paving the way for more sustainable chemical manufacturing.

Advanced Topics and Future Research Directions in Cyclohexyl Methylzinc Bromide Chemistry

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of (Cyclohexyl)methylzinc bromide involves the oxidative addition of (cyclohexyl)methyl bromide to a highly activated form of zinc metal, commonly known as Rieke® Zinc. google.comriekemetals.com This method is effective but has prompted further research into more efficient, reliable, and scalable synthetic protocols.

Recent advancements have focused on optimizing the preparation of the activated zinc itself. It has been discovered that the reactivity and batch-to-batch consistency of Rieke Zinc can be significantly improved by controlling the presence of specific additives. For instance, the addition of an optimal amount of benzothiophene (B83047) during the reduction of zinc chloride with lithium naphthalenide yields a highly reactive and reproducible zinc powder. researchgate.net Furthermore, studies have shown that residual salts from the zinc activation process, particularly lithium chloride in the supernatant, play a crucial role in the subsequent organozinc formation, influencing both reaction rates and the structure of the resulting reagent in solution. nih.govescholarship.org

A paradigm shift in the synthesis of organozinc reagents is the adoption of continuous flow chemistry. This technique allows for the on-demand generation of this compound by flowing a solution of the corresponding alkyl bromide through a heated column packed with metallic zinc. nih.govresearchgate.net This method offers superior control over reaction temperature and residence time, leading to a clean and reproducible synthesis. researchgate.netacs.org Flow synthesis mitigates the risks associated with the exothermicity and instability of organozinc reagents, making the process safer and more scalable. vapourtec.com By integrating the synthesis into a continuous flow system, the reagent can be generated and used immediately in a subsequent reaction step, a concept known as a "telescoped" reaction. researchgate.netacs.org

Table 1: Comparison of Synthetic Routes for Organozinc Halides

| Feature | Traditional Batch (Rieke Zinc) | Continuous Flow Synthesis |

|---|---|---|

| Method | Reaction of alkyl halide with pre-formed activated zinc in a flask. google.com | Alkyl halide solution pumped through a packed bed of zinc metal. nih.gov |

| Scalability | Limited by heat transfer and safety concerns. | Highly scalable by adjusting flow rate and reactor size. acs.org |

| Reproducibility | Can vary between batches depending on zinc activity. researchgate.net | High reproducibility due to precise control of parameters. nih.gov |

| Safety | Handling of pyrophoric zinc powder; potential for thermal runaway. | Minimized inventory of hazardous reagent at any given time; superior heat transfer. vapourtec.com |

| Efficiency | Can require long reaction times for complete conversion. | High conversion achieved with short residence times. researchgate.net |

Exploration of New Electrophilic Substrates and Reaction Types

This compound is most famously used in palladium-catalyzed Negishi cross-coupling reactions to form C(sp²)–C(sp³) bonds with aryl, heteroaryl, and alkenyl halides. nih.gov However, ongoing research seeks to expand its reactivity profile with new classes of electrophiles and different catalytic systems.

One significant area of development is the use of more sustainable and cost-effective iron catalysts as an alternative to palladium. acgpubs.org Iron-catalyzed cross-coupling reactions have been shown to effectively couple primary alkylzinc reagents like this compound with a variety of aromatic partners. nih.govoup.com These reactions proceed under mild conditions and exhibit broad functional group tolerance.

Beyond standard cross-coupling, this compound is a candidate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. beilstein-journals.org Research has demonstrated that various alkylzinc bromides can participate in three-component Mannich reactions with aldehydes and amines to produce α-branched amines, a reaction that is highly efficient for primary organozinc reagents in the presence of lithium chloride. beilstein-journals.org Another novel MCR involves the reaction of an organozinc reagent, an acrylate, and an acyl chloride to furnish α-substituted β-ketoesters through a domino conjugate addition/crossed-Claisen sequence. scilit.com

The scope of electrophiles is also being broadened to include substrates like acyl chlorides and activated carboxylic acids, enabling the synthesis of ketones and other valuable motifs. researchgate.netacs.orgscilit.com

Advanced Mechanistic Studies Using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new transformations. Modern spectroscopic and computational methods are providing unprecedented insight.

In solution, organozinc halides like this compound exist in a dynamic equilibrium with their corresponding diorganozinc species (di(cyclohexylmethyl)zinc) and zinc bromide, known as the Schlenk equilibrium. uu.nl The position of this equilibrium, which dictates the nature and reactivity of the organometallic species, is influenced by the solvent and the presence of salt additives like LiCl. nih.govnih.gov This has been studied in detail using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different zinc species in solution. nsf.govmaynoothuniversity.ie

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for elucidating the catalytic cycles of cross-coupling reactions. For Ni-catalyzed Negishi couplings, DFT calculations support a mechanism involving the transmetalation of the alkylzinc halide to a Ni(I) intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination. nih.govresearchgate.netacs.org These studies help to rationalize reaction outcomes and guide the development of more efficient catalysts. acs.org DFT has also been used to investigate the role of byproducts like ZnBr₂, which can form inhibitory intermetallic species with the palladium or nickel catalyst, and how additives like LiCl can mitigate this effect by passivating the Lewis acidic zinc center. rsc.org Furthermore, innovative techniques like single-particle fluorescence microscopy combined with NMR spectroscopy are being used to probe the elementary steps of organozinc reagent formation on the surface of Rieke zinc. nih.govescholarship.org

Integration into Cascade and Multicomponent Reactions

The ability of this compound to act as a well-behaved, functional-group-tolerant nucleophile makes it an ideal candidate for integration into complex cascade and multicomponent reactions (MCRs). beilstein-journals.org These reactions build molecular complexity rapidly by forming multiple chemical bonds in a single, one-pot operation. mdpi.com

Recent research has focused on catalyst-free MCRs involving alkylzinc reagents. One such process is the formal conjugate addition/aldol or Mannich reaction, where an alkylzinc reagent, a Michael acceptor (like an acrylate), and an electrophile (an aldehyde or imine) are combined to efficiently produce β-hydroxy- or β-aminocarbonyl compounds. mdpi.com The use of pre-generated this compound in such a sequence would provide a direct route to valuable cyclohexylmethyl-substituted building blocks.

Another powerful MCR is the three-component coupling of alkylzinc bromides, aldehydes, and amines (the organometallic Mannich reaction). beilstein-journals.org This process has been shown to be particularly effective for primary organozinc reagents like this compound, affording complex amine structures in a straightforward manner. beilstein-journals.org The development of these MCRs showcases a strategic shift towards using simple, readily available organozinc reagents to assemble complex molecular architectures with high atom economy.

Table 2: Examples of Multicomponent Reactions Involving Alkylzinc Reagents

| Reaction Type | Components | Product Class | Reference |

|---|---|---|---|

| Organometallic Mannich | Alkylzinc Bromide, Aldehyde, Secondary Amine | α-Branched Amines | beilstein-journals.org |

| Conjugate Addition / Aldol | Alkylzinc Iodide, Michael Acceptor, Aldehyde | β-Hydroxycarbonyls | mdpi.com |

| Conjugate Addition / Claisen | Organozinc Reagent, Acrylate, Acyl Chloride | α-Substituted β-Ketoesters | scilit.com |

Applications in Flow Chemistry and Continuous Processing

The translation of this compound chemistry from batch to continuous flow processing represents a major leap forward in terms of safety, efficiency, and scalability. vapourtec.com The inherent instability and exothermicity of organozinc reagent formation are managed effectively in flow reactors, which feature superior heat and mass transfer and maintain only a small inventory of the hazardous material at any time. researchgate.net

Fully integrated flow systems have been developed that perform the synthesis of the organozinc reagent and its subsequent use in a Negishi cross-coupling reaction in a continuous, "end-to-end" process. nih.gov In a typical setup, a solution of (cyclohexyl)methyl bromide is passed through a column of activated zinc to generate this compound, which is then immediately mixed with a stream containing an aryl halide and a palladium catalyst in a second reactor module. researchgate.netacs.org This "telescoped" approach avoids the isolation of the sensitive intermediate and allows for the safe, automated production of the final coupled product. nih.gov The application of flow chemistry not only enhances safety and reproducibility but also facilitates rapid reaction optimization and access to organozinc reagents that are difficult to prepare or are not commercially available. acs.orgbeilstein-journals.org

High-Throughput Experimentation and Automation in Organozinc Research

The future of research involving this compound will be heavily influenced by high-throughput experimentation (HTE) and laboratory automation. rsc.org These technologies enable the rapid screening of a vast number of reaction parameters—such as catalysts, ligands, solvents, and electrophiles—to quickly identify optimal conditions and discover new reactions. researchgate.net

Robotic platforms can perform dozens or even hundreds of Negishi cross-coupling reactions in parallel using microtiter plates, dramatically accelerating the pace of research. chemspeed.comwikipedia.org This approach has been used to evaluate the reactivity of libraries of organozinc reagents against various drug-like electrophiles, demonstrating the utility of HTE in medicinal chemistry for late-stage functionalization. nih.gov

The synergy between continuous flow synthesis and HTE is particularly powerful. Unstable reagents like this compound can be generated on-demand in a flow reactor and then distributed into a high-throughput screening platform to be tested in various coupling reactions. nih.govacs.org This combination of automated synthesis, work-up, and analysis creates an end-to-end workflow that can generate libraries of complex molecules with minimal manual intervention, paving the way for data-driven discovery and optimization in organozinc chemistry. nih.govconicet.gov.ar

Q & A

Q. (Advanced)

- Ring-opening additives : Lewis acids (e.g., ZnCl) coordinate with the leaving group, polarizing the C–Br bond and facilitating nucleophilic attack .

- Ultrasound-assisted synthesis : Cavitation disrupts solvent layers, improving reagent diffusion to the hindered electrophilic center .

- Bulky ligands : Chiral ligands in asymmetric catalysis can pre-organize the substrate, enhancing stereoselectivity despite steric challenges .

How do solvent and temperature influence the stability and reactivity of this compound in cross-coupling reactions?

Q. (Advanced)

- Solvent effects : THF stabilizes the organozinc reagent via coordination to zinc, but higher polarity solvents (e.g., DME) may improve electrophile compatibility .

- Temperature : Reactions below −20°C minimize decomposition, while elevated temperatures (40–60°C) accelerate transmetallation in Negishi couplings .

- Additives : Salts like LiCl increase solubility and prevent aggregation, critical for maintaining reactivity in catalytic cycles .

What analytical techniques are critical for resolving contradictory kinetic data in reactions involving cyclohexylmethylzinc bromide?

Q. (Advanced)

- Volumetric vs. spectrophotometric methods : Volumetric titration (e.g., Volhard method) provides accurate bromide ion quantification, while UV-Vis spectroscopy tracks intermediate formation .

- Isotopic labeling : -labeled substrates clarify mechanistic pathways (e.g., radical vs. ionic mechanisms) .

- Arrhenius analysis : Activation parameters (ΔH‡, ΔS‡) distinguish rate-limiting steps in multi-pathway reactions .

What safety protocols are essential when handling cyclohexylmethylzinc bromide in THF solutions?

Q. (Basic)

- Inert atmosphere : Storage under argon prevents oxidation and pyrophoric hazards .

- Ventilation : THF vapors are flammable; use fume hoods during transfers .

- Quenching protocols : Slowly add ethanol or isopropanol to deactivate residual reagents before disposal .

How can computational modeling predict the reactivity of cyclohexylmethylzinc bromide in complex reaction systems?

Q. (Advanced)

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cross-couplings .

- Molecular dynamics (MD) : Simulates solvent effects on reagent aggregation and diffusion rates .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten